3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a compound that features a benzamide core substituted with a methyl group and a phenyl-tetrazole moiety
Mechanism of Action
Mode of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Biochemical Pathways
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which may influence various biochemical pathways .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles are known to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of tetrazoles can be influenced by factors such as ph, temperature, and the presence of other chemical substances .
Biochemical Analysis
Biochemical Properties
The tetrazole ring in 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide plays a significant role in biochemical reactions . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .
Cellular Effects
Tetrazoles and their derivatives have been found to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Tetrazoles are known to exhibit a variety of interactions at the molecular level. For instance, they can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .
Temporal Effects in Laboratory Settings
Compounds containing a tetrazole ring generally exhibit good thermal stabilities .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. Tetrazoles are known to display various biological activities and are broadly employed in clinical practice .
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that this compound may be involved in similar metabolic pathways.
Transport and Distribution
Tetrazoles are known to dissolve in water and acetonitrile , which may facilitate their transport and distribution.
Subcellular Localization
Given the solubility of tetrazoles in water and acetonitrile , it is possible that this compound could be distributed throughout the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide core. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be carried out under mild conditions using solvents like water or acetonitrile, and often requires the presence of a catalyst such as copper(I) salts .
Industrial Production Methods
In an industrial setting, the production of tetrazole derivatives can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety when handling potentially hazardous reagents like azides . The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under the influence of strong oxidizing agents.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The phenyl group on the tetrazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl-tetrazole derivatives.
Scientific Research Applications
3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the benzamide core.
3-methylbenzamide: Lacks the tetrazole ring but shares the benzamide core with a methyl substitution.
Uniqueness
3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is unique due to the combination of the benzamide core and the tetrazole ring, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile ligand and bioactive molecule .
Properties
IUPAC Name |
3-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-6-5-7-13(10-12)16(22)17-11-15-18-19-20-21(15)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYAHIVIEHBTFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.